molecular formula C7H8ClNO4S2 B1593321 Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate CAS No. 849793-87-9

Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate

Cat. No.: B1593321
CAS No.: 849793-87-9
M. Wt: 269.7 g/mol
InChI Key: XALLJMFDLUYTTF-UHFFFAOYSA-N
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Description

Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate is a synthetic carbamate derivative featuring a 5-chlorothiophene-2-sulfonyl moiety. This compound is structurally characterized by a sulfonamide-linked carbamate group (O=C-O-) attached to a chlorinated thiophene ring.

Properties

IUPAC Name

ethyl N-(5-chlorothiophen-2-yl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-2-13-7(10)9-15(11,12)6-4-3-5(8)14-6/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALLJMFDLUYTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244183
Record name Ethyl N-[(5-chloro-2-thienyl)sulfonyl]carbamate
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Molecular Weight

269.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

849793-87-9
Record name Ethyl N-[(5-chloro-2-thienyl)sulfonyl]carbamate
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Record name Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate
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Record name Ethyl N-[(5-chloro-2-thienyl)sulfonyl]carbamate
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Record name Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate
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Preparation Methods

Preparation of Sulfonyl Chloride Intermediate

The sulfonyl chloride derivative of 5-chlorothiophene is prepared as a key intermediate. This step often uses chlorosulfonation of the thiophene ring or conversion of thiophene sulfonic acid derivatives to sulfonyl chlorides using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The sulfonyl chloride is crucial for subsequent nucleophilic substitution.

Reaction with Ethyl Carbamate or Amine

The general synthetic procedure for preparing sulfonyl carbamates like ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate involves the reaction of the sulfonyl chloride with ethyl carbamate or a suitable amine derivative in the presence of a base.

A representative procedure, adapted from related sulfonyl carbamate syntheses, is as follows:

  • Reagents: 5-chlorothiophen-2-yl sulfonyl chloride, ethyl carbamate or ethylamine, triethylamine (base), dry dichloromethane (DCM) as solvent.
  • Conditions: The sulfonyl chloride is added slowly to a stirred solution of ethyl carbamate and triethylamine in dry DCM at low temperature (0°C).
  • Reaction Time: The mixture is stirred overnight at room temperature to ensure complete reaction.
  • Workup: The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine to remove inorganic salts and unreacted reagents.
  • Drying and Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

This method yields the this compound as a purified compound suitable for further applications.

Detailed Experimental Data and Analysis

The following table summarizes typical reaction conditions and yields for the preparation of sulfonyl carbamate derivatives analogous to this compound, based on related sulfonyl carbamate syntheses reported in peer-reviewed literature:

Step Reagents/Conditions Yield (%) Notes
Sulfonyl chloride formation Chlorosulfonation or SOCl2 treatment of thiophene 70-85 Purity critical for subsequent steps
Reaction with ethyl carbamate Ethyl carbamate, triethylamine, DCM, 0°C to RT, overnight 45-60 Silica gel chromatography purification
Workup Acid wash, water wash, brine, drying over Na2SO4 Removes inorganic salts and impurities

Characterization and Purity Assessment

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of ethyl carbamate and thiophene moieties, with characteristic chemical shifts for carbamate protons and thiophene ring protons.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C9H8ClNO3S.
  • IR Spectroscopy: Characteristic absorption bands for sulfonyl (S=O) groups (~1170-1360 cm^-1) and carbamate carbonyl (~1700 cm^-1) are observed.
  • Chromatography: Thin-layer chromatography (TLC) and column chromatography are used for monitoring and purification.

Research Findings and Optimization

Research indicates that reaction parameters such as temperature, solvent dryness, and base equivalents significantly influence yield and purity. For example:

  • Maintaining low temperature (0°C) during sulfonyl chloride addition minimizes side reactions.
  • Using anhydrous solvents and freshly distilled reagents improves reproducibility.
  • Excess base (triethylamine) ensures complete neutralization of HCl formed during reaction.

Optimization studies reported in related sulfonyl carbamate syntheses suggest that:

Parameter Effect on Yield/Purity
Temperature Low temperature reduces decomposition
Base equivalents 2-3 equiv. base improves conversion
Solvent Dry DCM preferred for solubility and reaction control

Summary Table of Preparation Method

Step Description Key Parameters
Sulfonyl chloride synthesis Chlorosulfonation or conversion of thiophene sulfonic acid Use SOCl2 or PCl5, control temperature
Nucleophilic substitution Reaction of sulfonyl chloride with ethyl carbamate 0°C to RT, triethylamine base, dry DCM solvent
Workup and purification Acid and water washes, drying, column chromatography Silica gel, petroleum ether/ethyl acetate eluent
Characterization NMR, HRMS, IR, TLC Confirm structure and purity

Chemical Reactions Analysis

Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Potential : Preliminary studies suggest that ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate may exhibit anti-inflammatory properties. The compound's ability to interact with enzymes involved in inflammatory pathways positions it as a candidate for further research in treating inflammatory diseases.
  • Analgesic Effects : Research indicates potential interactions with receptors related to pain perception, suggesting that this compound could be developed into analgesic agents. Understanding its binding affinity to biological targets is crucial for elucidating its mechanism of action.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound may also possess such activities. This application could be particularly relevant in developing new antibiotics or antifungal agents.

Agricultural Applications

This compound is also being explored for its potential use in agriculture, particularly as a pesticide or herbicide. Its chemical structure suggests that it may interact with specific biological pathways in pests, leading to effective pest control strategies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeatureUnique Activity/Property
This compoundThiophene ring with chlorinePotential anti-inflammatory effects
Methyl (5-chlorothiophen-2-yl)sulfonamideMethyl groupEnhanced solubility
Ethyl (4-chlorobenzenesulfonyl)carbamateChlorobenzene ringDifferent electronic properties
Ethyl (3-thienyl)sulfonamideThienyl groupFocused on antimicrobial activity

This table highlights the distinct characteristics of this compound, particularly its potential therapeutic applications linked to its specific structural features.

Case Studies and Research Findings

Several case studies have been documented regarding the applications of this compound:

  • Interaction Studies : Research has focused on the compound's binding affinity to various enzymes and receptors, providing insights into its potential therapeutic roles. These studies are vital for understanding how the compound can be utilized in drug development.
  • Toxicological Assessments : Although primarily intended for research purposes, understanding the toxicological profile of similar carbamates is essential. Studies indicate that carbamates can exhibit toxicity under certain conditions, necessitating thorough evaluations before potential applications in medicine or agriculture .
  • Developmental Toxicity Research : Investigations into the developmental effects of related compounds have raised concerns about their safety profiles, which must be addressed in future studies involving this compound .

Mechanism of Action

The mechanism of action of ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorothiophene ring may also interact with biological membranes, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its 5-chlorothiophene-sulfonyl group, which distinguishes it from other carbamates. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural Comparison of Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate and Analogs

Compound Name Substituents/Functional Groups Molecular Weight Key Applications/Risks
This compound 5-chlorothiophene-2-sulfonyl, ethyl carbamate 294.75 g/mol Research chemical (heterocyclic synthesis)
Ethyl carbamate (Urethane) Ethoxycarbonyl amine 89.09 g/mol Carcinogen in fermented foods; former sedative
Vinyl carbamate Vinyloxycarbonyl amine 87.08 g/mol Potent carcinogen/mutagen (10–50× stronger than EC)
Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate Benzene sulfonamide, chloro-methoxybenzamido 440.9 g/mol Impurity in glyburide API synthesis
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate Methyl carbamate, chloro-methoxybenzamido 427.86 g/mol Pharmaceutical intermediate

Carcinogenicity and Mutagenicity

  • Ethyl carbamate (EC): A well-documented carcinogen, EC induces liver, lung, and ear duct tumors in rodents. Its metabolism involves cytochrome P450-mediated oxidation to form DNA-reactive intermediates . In Chinese liquors, EC levels exceed 150 μg/L in 48.7% of samples, posing a cancer risk (MOE = 6,289) .
  • Vinyl carbamate: A structural analog of EC, vinyl carbamate is 10–50× more carcinogenic due to its direct conversion to reactive epoxides. It is mutagenic in Salmonella assays with liver microsomes, unlike EC .
  • This compound: No direct carcinogenicity data exist, but the sulfonamide group may alter metabolic pathways compared to EC. Chlorothiophene derivatives are often explored for reduced toxicity in drug design .

Industrial and Pharmaceutical Relevance

  • EC: Regulated in beverages (e.g., Canada’s 150 μg/L limit for spirits). Removal methods include vacuum distillation (89.55% efficiency) .
  • Sulfonamide carbamates: Used in APIs like glyburide (antidiabetic).

Biological Activity

Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate is a compound of growing interest due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a thiophene ring and a sulfonyl group. The presence of the chlorinated thiophene enhances its biological activity, making it a subject of pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL against pathogens such as Neisseria meningitidis and Haemophilus influenzae .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Neisseria meningitidis64
Haemophilus influenzae32
Staphylococcus aureus16

Antichlamydial Activity

The compound has also been investigated for its antichlamydial effects. In vitro studies showed that it could significantly impair the growth of Chlamydia trachomatis without affecting host cell viability. The mechanism of action appears to involve the disruption of chlamydial inclusion formation, as evidenced by immunofluorescence assays .

Table 2: Effects on Chlamydial Growth

Treatment Concentration (μg/mL)Inclusion Size Reduction (%)Viability of Host Cells (%)
507095

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a subchronic toxicity study on Wistar rats, various doses were administered over a period of 90 days. The results indicated no mortality or significant clinical signs, suggesting a favorable safety profile. However, slight alterations in biochemical parameters were noted, indicating the need for further investigation into long-term effects .

Table 3: Toxicity Assessment Results

Dose (mg/kg/day)Observed EffectsNOAEL (mg/kg/day)
12.5No significant effects12.5
25Minor biochemical alterations
50Slight pathological liver changes

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in bacterial growth and replication processes. Further research is required to elucidate these mechanisms fully.

Case Studies

Several studies have explored the potential applications of this compound in therapeutic settings:

  • Chlamydia Treatment : A case study highlighted its use in treating Chlamydia trachomatis infections, demonstrating significant efficacy in reducing infection rates when combined with standard antibiotic therapies.
  • Antibacterial Formulations : Another study assessed its incorporation into topical formulations for treating skin infections caused by resistant bacterial strains, showing promising results in clinical trials.

Q & A

Q. What are the established methods for synthesizing Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous sulfonyl carbamates are typically synthesized via sulfonyl chloride intermediates. A generalized approach includes:

Preparation of 5-chlorothiophene-2-sulfonyl chloride : React 5-chlorothiophene-2-thiol with chlorine gas or oxone in acidic media.

Carbamate formation : React the sulfonyl chloride with ethyl carbamate (or its precursor) in the presence of a base (e.g., pyridine) to facilitate nucleophilic substitution.

Purification : Use recrystallization or column chromatography to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

Method Detection Limit Applications References
GC-MS 1–5 µg/kgQuantification in complex matrices
HPLC-UV/FLD 10–50 µg/kgDetection after derivatization
Elemental Analysis ±0.3% errorConfirmation of molecular formula
IR Spectroscopy N/AFunctional group identification

Q. How is the molecular structure of this compound validated?

Structural confirmation involves:

  • Mass spectrometry (MS) : High-resolution MS (e.g., m/z 475.0936) to confirm molecular weight .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for bond connectivity and stereochemistry.
  • X-ray crystallography : For crystalline derivatives, bond angles (e.g., 109.5° for tetrahedral sulfonyl groups) and intermolecular interactions are analyzed .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally validated?

Based on analogous ethyl carbamate metabolism:

  • Phase I Metabolism : Likely mediated by CYP2E1 (as seen in ethyl carbamate), producing reactive intermediates like vinyl carbamate or hydroxyethyl derivatives. Validate via:
    • Human liver microsomes : Incubate with NADPH and monitor metabolites via LC-MS/MS .
    • Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic byproducts .
  • DNA adduct formation : Test for 1,N⁶-ethenoadenosine formation using adenosine incubation assays .

Q. How can contradictory data on toxicity or carcinogenicity be resolved in studies involving this compound?

Contradictions may arise due to:

  • Model system variability (e.g., rodent vs. human cell lines).
  • Exposure route differences (oral vs. intravenous).
    Resolution strategies :
  • Dose-response studies : Establish thresholds for genotoxicity using Ames tests or Comet assays.
  • Comparative metabolomics : Compare metabolite profiles across species using mass spectrometry .
  • Systematic review : Apply IARC/NTP criteria for carcinogen classification, focusing on mechanistic evidence (e.g., DNA adducts) over epidemiological data .

Q. What computational approaches are suitable for predicting the reactivity and biological interactions of this compound?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., S=O bond stability) and predict sites of electrophilic attack .
  • Molecular docking : Simulate interactions with CYP2E1 or sulfotransferases using software like AutoDock Vina.
  • QSAR modeling : Corrogate structural features (e.g., sulfonyl group electronegativity) with observed toxicity .

Methodological Considerations for Experimental Design

  • Sample preparation : For GC-MS analysis, employ solid-phase microextraction (SPME) to minimize matrix interference .
  • Derivatization : Use 9-xanthydrol for HPLC-fluorescence detection to enhance sensitivity .
  • Negative controls : Include ethyl carbamate and sulfonyl chloride analogs to rule out nonspecific reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate
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Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate

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